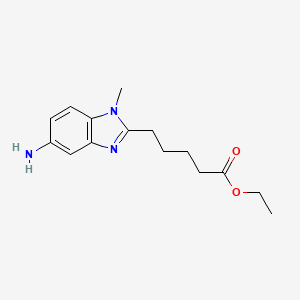
1H-Benzimidazole-2-pentanoic acid, 5-amino-1-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with an amino group and an ethyl ester group attached to a pentanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Substitution Reaction: The amino group is introduced through a substitution reaction, where an appropriate amine is reacted with the benzimidazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with DNA: Intercalate into DNA, affecting replication and transcription processes.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)pentanoate can be compared with other similar compounds, such as:
Ethyl 5-(5-Amino-1H-benzimidazol-2-yl)pentanoate: Similar structure but lacks the methyl group on the benzimidazole ring.
Ethyl 5-(5-Nitro-1-methylbenzimidazol-2-yl)pentanoate: Contains a nitro group instead of an amino group.
Ethyl 5-(5-Amino-1-methylbenzimidazol-2-yl)butanoate: Shorter carbon chain in the ester group.
Properties
CAS No. |
3543-77-9 |
|---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
ethyl 5-(5-amino-1-methylbenzimidazol-2-yl)pentanoate |
InChI |
InChI=1S/C15H21N3O2/c1-3-20-15(19)7-5-4-6-14-17-12-10-11(16)8-9-13(12)18(14)2/h8-10H,3-7,16H2,1-2H3 |
InChI Key |
ZBMXZDCGRNESMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1=NC2=C(N1C)C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


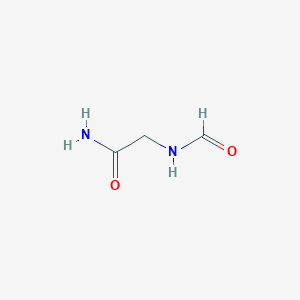

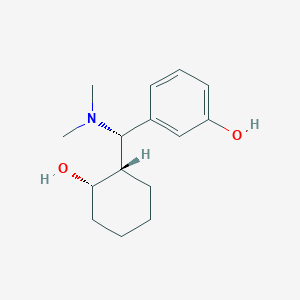
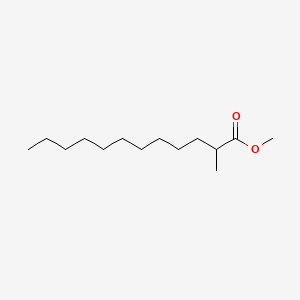
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)

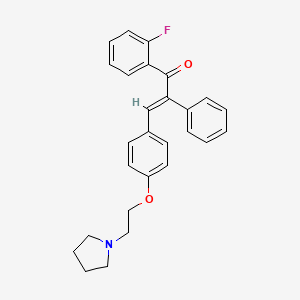
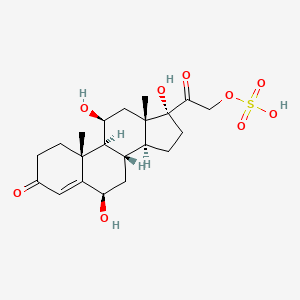
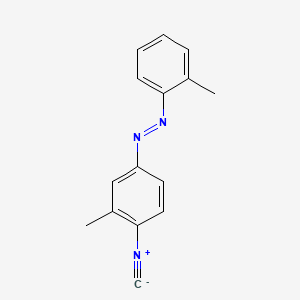
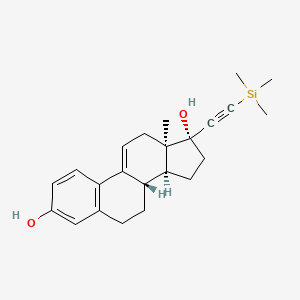
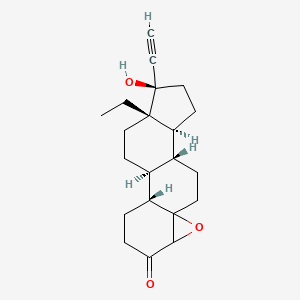
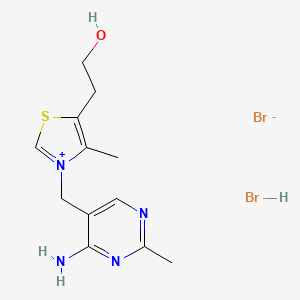
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)

